molecular formula C8H13ClFNO B1476508 3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one CAS No. 2012846-38-5

3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one

Cat. No.: B1476508
CAS No.: 2012846-38-5
M. Wt: 193.64 g/mol
InChI Key: OFBZHSGNDVAPSE-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H13ClFNO and its molecular weight is 193.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-1-(3-fluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClFNO/c9-4-3-8(12)11-5-1-2-7(10)6-11/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBZHSGNDVAPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one is a synthetic organic compound notable for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated propanone structure with a piperidine ring substituted with a fluorine atom. This unique combination of substituents contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₈ClFNO
Molecular Weight175.60 g/mol
CAS Number2091184-54-0
Boiling PointNot available

The biological activity of 3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a stimulant , enhancing the release of neurotransmitters such as dopamine and norepinephrine, which may lead to increased synaptic transmission and neuronal activity. This mechanism positions it as a potential candidate for treating neurological disorders.

Medicinal Chemistry

This compound has been investigated for its role as an intermediate in the synthesis of various pharmaceutical agents targeting the central nervous system. Its structural features make it suitable for further modifications to enhance therapeutic efficacy.

Enzyme Inhibition Studies

Research indicates that 3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one exhibits enzyme inhibition properties, particularly in studies involving receptor binding assays. The compound's ability to modulate enzyme activity suggests potential applications in drug development aimed at conditions such as cancer and neurodegenerative diseases.

Case Studies

  • Neurotransmitter Interaction : A study highlighted the compound's effect on neurotransmitter release in vitro, showing significant increases in dopamine levels in neuronal cultures treated with varying concentrations of the compound.
  • Receptor Binding Affinity : Another investigation assessed the binding affinity of 3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one to specific receptors involved in pain modulation. Results indicated a moderate affinity, suggesting its potential use in analgesic formulations.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityNotes
2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-oneEnzyme inhibitorSimilar structure but different substitution pattern.
3-Chloro-1-(4-methoxyphenyl)propan-1-onePotential anti-cancer propertiesDifferent aromatic substitution affects reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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